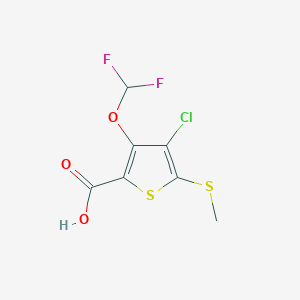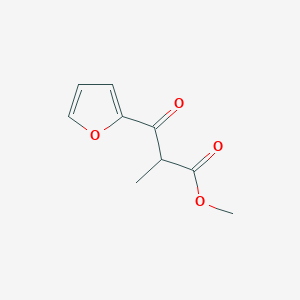
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is an organic compound featuring a furan ring, a methyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(furan-2-yl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the Claisen condensation of ethyl acetoacetate with furfural, followed by methylation of the resulting intermediate. This route requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used, and the reactions are conducted under controlled temperature and pressure to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(furan-2-yl)-2-methyl-3-hydroxypropanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism by which methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(furan-2-yl)-3-oxopropanoate: Lacks the methyl group at the 2-position.
Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(thiophen-2-yl)-2-methyl-3-oxopropanoate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is unique due to the presence of both a furan ring and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these structural features makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3 |
InChI-Schlüssel |
DMJSPINWFQNGFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



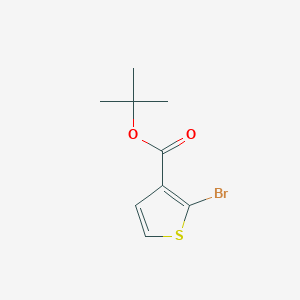
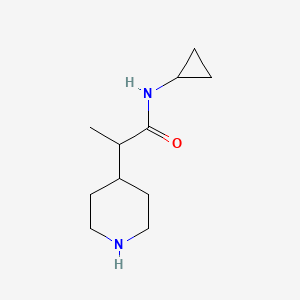





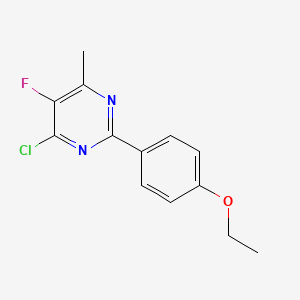
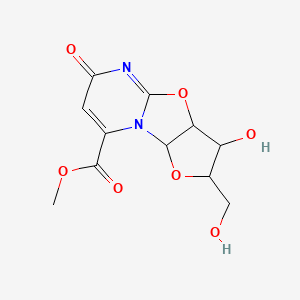
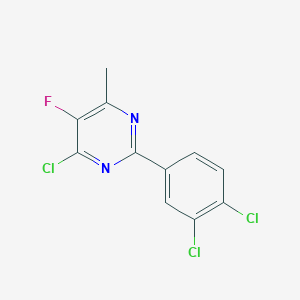
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)

